![molecular formula C13H17LiN2O2 B1613309 Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 915707-44-7](/img/structure/B1613309.png)
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Overview
Description
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound used in scientific research. It has a molecular formula of C13H17LiN2O2 and a molecular weight of 240.231 g/mol . It is used in various applications due to its unique properties, including its role as a catalyst in organic synthesis and as a potential therapeutic agent for mental disorders.
Molecular Structure Analysis
The molecular structure of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate can be represented by the SMILES notation: [Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-] . This notation represents the structure of the molecule, including the lithium ion, the methylpiperazine group, and the benzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate include a molecular weight of 240.231 g/mol and a molecular formula of C13H17LiN2O2 .Scientific Research Applications
Synthesis of Anticancer Drugs
“Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate” is used in the synthesis of the anticancer drug Imatinib . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
Treatment of Central Inflammatory Diseases
Research has been conducted into the development of new drugs for the treatment of central inflammatory diseases using piperazine compounds . While the specific role of “Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate” is not mentioned, it’s plausible that it could be used in the synthesis of these compounds due to its piperazine structure.
Treatment of Schizophrenia and Related Psychoses
Compounds with a similar structure to “Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate”, such as 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), are used in the treatment of schizophrenia and related psychoses .
Inhibition of Tyrosine Kinases
Imatinib, which can be synthesized using “Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate”, has been found to inhibit the activity of tyrosine kinases . This inhibition is particularly useful in the treatment of leukemia .
Treatment of Gastrointestinal Stromal Tumor
Imatinib also has an inhibitory effect on c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor .
Treatment of Idiopathic Hypereosinophilic Syndrome
Imatinib can inhibit a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .
Safety And Hazards
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .
properties
IUPAC Name |
lithium;2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.Li/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRBFXQIGCNNV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17LiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640209 | |
Record name | Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
CAS RN |
915707-44-7 | |
Record name | Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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